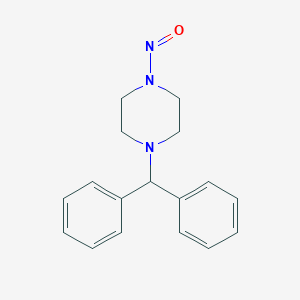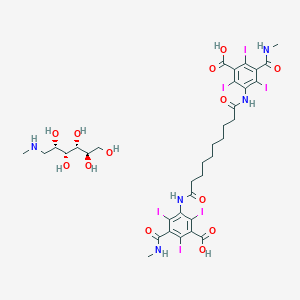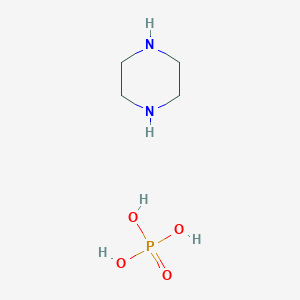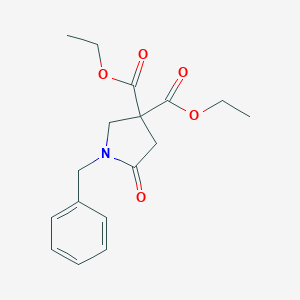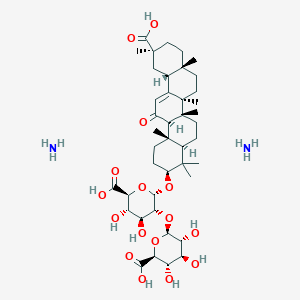
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid (MOPAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and nanotechnology. MOPAC is a derivative of pyridine, a heterocyclic aromatic compound, that contains both a carboxylic acid and a quaternary ammonium group.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also believed to induce apoptosis in cancer cells by activating the caspase cascade pathway.
Effets Biochimiques Et Physiologiques
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the degradation of the neurotransmitter acetylcholine. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade pathway. In vivo studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can cross the blood-brain barrier and accumulate in the brain, making it a potential drug candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in lab experiments is its high solubility in water and polar solvents, which makes it easy to handle and manipulate. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also relatively stable under normal lab conditions, which makes it a suitable reagent for long-term experiments. However, one of the major limitations of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. Another area of research is the exploration of the potential applications of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in the field of nanotechnology, particularly in the synthesis of novel nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid as a white crystalline solid that is soluble in water and polar solvents. The purity of the synthesized 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Applications De Recherche Scientifique
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. In biochemistry, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In nanotechnology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a building block for the synthesis of various nanomaterials such as quantum dots and nanorods.
Propriétés
Numéro CAS |
126727-55-7 |
|---|---|
Nom du produit |
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-8(11)4-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
Clé InChI |
SMQYLNRRXBBILH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
SMILES canonique |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
Synonymes |
3-Pyridinecarboxylicacid,4-methyl-,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



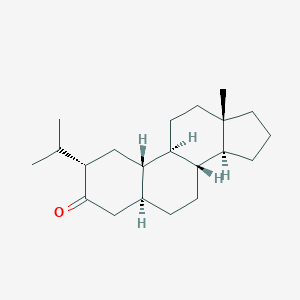

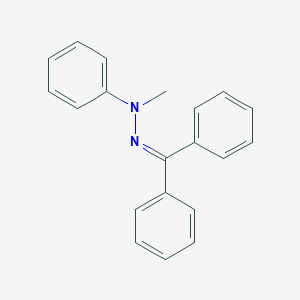

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
